Tribromo(trichloromethyl)germane
Description
Tribromo(trichloromethyl)germane (CCl₃GeBr₃) is an organogermanium compound featuring a germanium center bonded to three bromine atoms and a trichloromethyl (CCl₃) group. This compound belongs to the broader class of tetrahalogermanes, where germanium is coordinated by halogen atoms and organic substituents. Its unique combination of bromine and chlorine substituents imparts distinct electronic and steric properties, making it relevant in synthetic chemistry and materials science.
Properties
CAS No. |
113365-43-8 |
|---|---|
Molecular Formula |
CBr3Cl3Ge |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
tribromo(trichloromethyl)germane |
InChI |
InChI=1S/CBr3Cl3Ge/c2-8(3,4)1(5,6)7 |
InChI Key |
QQRVTYSELBGUQW-UHFFFAOYSA-N |
Canonical SMILES |
C(Cl)(Cl)(Cl)[Ge](Br)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribromo(trichloromethyl)germane can be synthesized through the reaction of trichlorogermane with hydrogen bromide. The reaction involves the exchange of chlorine atoms in trichlorogermane for bromine atoms by passing hydrogen bromide through the compound . Another method involves dissolving germanium(II) hydroxide in hydrobromic acid .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The addition of copper powder to the reaction mixture can improve the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Tribromo(trichloromethyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with unsaturated compounds like allyl bromide and butadiene to form allyltribromogermane and 1,1-dibromo-germa-3-cyclopentene, respectively.
Addition Reactions: It adds exothermally to unsaturated compounds without the need for catalysts or initiators.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen bromide, hydrobromic acid, and unsaturated compounds like allyl bromide and butadiene . The reactions are typically carried out under controlled temperatures and in the presence of solvents like ether .
Major Products Formed
The major products formed from reactions involving this compound include allyltribromogermane and 1,1-dibromo-germa-3-cyclopentene .
Scientific Research Applications
Tribromo(trichloromethyl)germane has several scientific research applications, including:
Chemistry: It is used in the synthesis of various organogermanium compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Mechanism of Action
The mechanism by which tribromo(trichloromethyl)germane exerts its effects involves the interaction of its bromine and trichloromethyl groups with target molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Germanes
Tribromo(trifluoromethyl)germane (CF₃GeBr₃)
- Structure and Reactivity : CF₃GeBr₃ replaces the trichloromethyl group with a trifluoromethyl (CF₃) group. The electronegative fluorine atoms increase the compound’s oxidative stability compared to CCl₃GeBr₃. CF₃GeBr₃ is synthesized via halogen exchange between CF₃I and GeBr₄ at 180°C .
- Applications : Used in photoelectron spectroscopy studies due to its strong electron-withdrawing nature .
Trichloro(methyl)germane (CH₃GeCl₃)
- Physical Properties : Liquid with a density of 1.706 g/cm³ and refractive index of 1.4683. Moisture-sensitive, requiring careful handling .
- Key Difference : The methyl group (CH₃) in CH₃GeCl₃ is less bulky and less electron-withdrawing than CCl₃, leading to lower acidity and reduced reactivity in superacid-mediated reactions .
Organogermanium Halides
Triphenylgermanium Chloride (Ph₃GeCl)
- Structure : Features three phenyl groups and one chlorine atom on germanium.
- Reactivity: The bulky phenyl groups hinder nucleophilic substitution, making Ph₃GeCl less reactive than CCl₃GeBr₃ in halogen-exchange reactions. It is primarily used as a precursor in organometallic synthesis .
Tributylgermanium Chloride (Bu₃GeCl)
Mixed Halogen Germanes
Trimethylgermanium Bromide (Me₃GeBr)
- Safety Profile : Corrosive and flammable (flash point 37°C), requiring storage in inert conditions. Its hazards are comparable to CCl₃GeBr₃, though the latter’s higher molecular weight may reduce volatility .
- Reactivity : Me₃GeBr undergoes nucleophilic substitution more readily than CCl₃GeBr₃ due to weaker Ge-Br bonds in the absence of electron-withdrawing Cl substituents .
Comparative Data Table
*Estimated based on atomic weights.
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